(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine
CAS No.: 247130-38-7
Cat. No.: VC15988079
Molecular Formula: C9H21NOSi
Molecular Weight: 187.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 247130-38-7 |
|---|---|
| Molecular Formula | C9H21NOSi |
| Molecular Weight | 187.35 g/mol |
| IUPAC Name | [(2R)-aziridin-2-yl]methoxy-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C9H21NOSi/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8,10H,6-7H2,1-5H3/t8-/m1/s1 |
| Standard InChI Key | NWPUMKGFDDAUSS-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)OC[C@H]1CN1 |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1CN1 |
Introduction
Reactivity and Synthetic Applications
Ring-Opening Reactions
The aziridine ring’s strain (≈27 kcal/mol) drives regioselective ring-opening, influenced by the TBS group’s electronic effects:
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Nucleophilic Attack: At the less substituted C3 position due to steric hindrance from the TBS group. For instance, hydroxy or amine nucleophiles open the ring to form β-substituted amines .
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Electrophilic Activation: Lewis acids like BF₃·OEt₂ polarize the ring, facilitating attack at C2. This dichotomy is exemplified in studies where γ-keto aziridines exhibited divergent regioselectivity depending on substituents .
Functional Group Transformations
The TBS group serves as a temporary protective strategy:
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Deprotection: Treatment with tetra-n-butylammonium fluoride (TBAF) cleaves the silyl ether, revealing a primary alcohol for further oxidation or substitution.
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Cyclization: Intramolecular reactions, such as the formation of pyrrolidines or piperidines, are feasible post-deprotection, as seen in pseudoconhydrine syntheses .
Applications in Heterocycle Synthesis
Pyrrole and Pyrrolidine Derivatives
Aziridines are pivotal in atom-economical heterocycle synthesis. For example, hydroxy keto aziridines undergo acid-catalyzed cyclization to pyrroles, as demonstrated by Patel et al., with yields up to 85% in acetonitrile . Similarly, (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine could be converted to pyrrolidines via ring-expansion or to indolizidines through sequential alkylation-cyclization steps .
Natural Product Synthesis
The compound’s chiral backbone aligns with strategies for alkaloid synthesis. For instance, monomorine and pseudoconhydrine analogs have been prepared from aziridine precursors through regioselective ring-opening and cyclization .
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